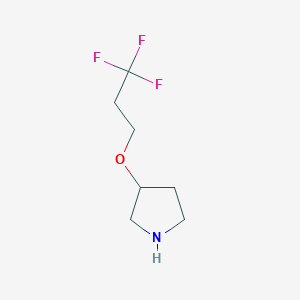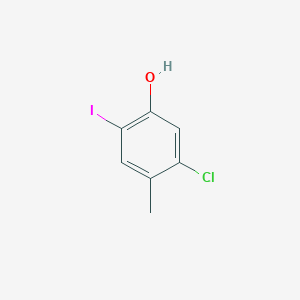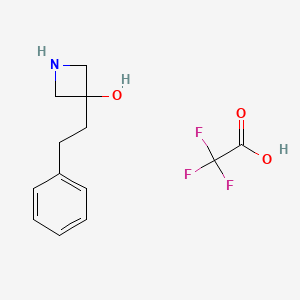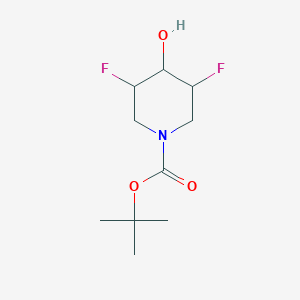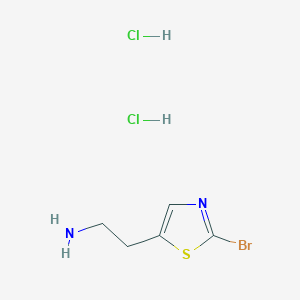
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C5H8BrCl2N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride typically involves the bromination of thiazole followed by the introduction of an ethanamine group. One common method includes the reaction of 2-bromothiazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The final product is often obtained as a dihydrochloride salt to improve its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazole derivatives.
Applications De Recherche Scientifique
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thiazol-5-yl)ethanamine: Lacks the bromine atom, leading to different reactivity and applications.
2-(2-Chlorothiazol-5-yl)ethanamine: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
2-(2-Fluorothiazol-5-yl)ethanamine: Contains a fluorine atom, which can significantly alter its biological activity.
Uniqueness
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activities. The dihydrochloride form also improves its stability and solubility, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C5H9BrCl2N2S |
|---|---|
Poids moléculaire |
280.01 g/mol |
Nom IUPAC |
2-(2-bromo-1,3-thiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H7BrN2S.2ClH/c6-5-8-3-4(9-5)1-2-7;;/h3H,1-2,7H2;2*1H |
Clé InChI |
UKTDHZRVNXUNNK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)Br)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)
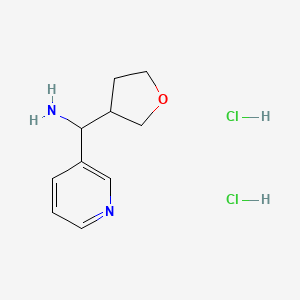
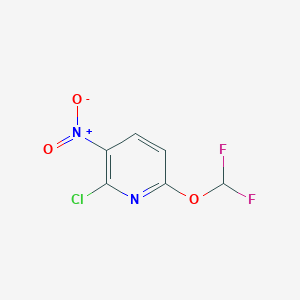
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
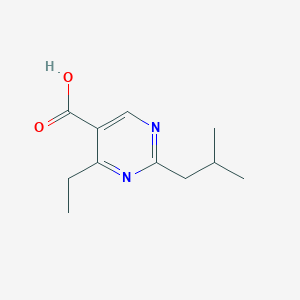
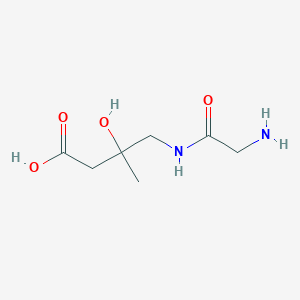
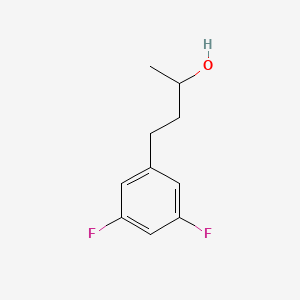
![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
